5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine
CAS No.:
Cat. No.: VC17496467
Molecular Formula: C11H11F4N
Molecular Weight: 233.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H11F4N |
|---|---|
| Molecular Weight | 233.20 g/mol |
| IUPAC Name | 5-fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine |
| Standard InChI | InChI=1S/C11H11F4N/c12-9-5-6(11(13,14)15)4-8-7(9)2-1-3-10(8)16/h4-5,10H,1-3,16H2 |
| Standard InChI Key | TUNYVWDYZXKJFO-UHFFFAOYSA-N |
| Canonical SMILES | C1CC(C2=C(C1)C(=CC(=C2)C(F)(F)F)F)N |
Introduction
Structural Characteristics and Molecular Properties
The tetrahydronaphthalene core provides a semi-rigid bicyclic framework that influences conformational dynamics and binding interactions. Key structural features include:
Substitution Pattern and Electronic Effects
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Fluorine at position 5: Introduces electronegativity, enhancing metabolic stability and influencing π-π stacking interactions .
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Trifluoromethyl group at position 7: A strong electron-withdrawing group that increases lipophilicity (logP ≈ 2.8–3.2, estimated) and modulates receptor binding through steric and electronic effects .
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Amine group at position 1: Serves as a hydrogen bond donor/acceptor, critical for interactions with biological targets such as neurotransmitter receptors .
Comparative Analysis of Analogous Compounds
Synthetic Pathways and Methodological Considerations
While no explicit synthesis route for 5-Fluoro-7-(trifluoromethyl)-1,2,3,4-tetrahydronaphthalen-1-amine is documented in the reviewed sources, plausible strategies can be inferred:
Electrophilic Trifluoromethylation
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Step 1: Introduction of fluorine at position 5 via directed ortho-metalation (DoM) using LDA and electrophilic fluorination agents (e.g., NFSI) .
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Step 2: Trifluoromethylation at position 7 using Umemoto’s reagent or CF3Cu intermediates under palladium catalysis .
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Step 3: Reduction of a ketone precursor (e.g., 5-Fluoro-7-(trifluoromethyl)-1-tetralone) to the amine via reductive amination (NaBH3CN/NH4OAc) .
Challenges in Synthesis
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Regioselectivity: Competing reactions at positions 5 and 7 require careful control of reaction conditions.
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Steric hindrance: The trifluoromethyl group may impede access to the aromatic ring during electrophilic substitution.
Physicochemical and Spectroscopic Data
Predicted properties based on computational models and analog data:
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